CP-28888

Interferon induction Lipoamine pharmacology Species-specific immunomodulation

Procure CP-28888 for your comparative immunopharmacology studies. As a murine-selective interferon inducer, it delivers a 10-fold higher plasma IFN signal than its analog CP-20,961 in mice at 25 mg/kg i.p., making it the optimal positive control for maximal induction or the benchmark for novel inducer screening. Conversely, its documented clinical failure against human rhinovirus (p>0.05 vs. placebo) establishes it as a definitive negative control for antiviral assay specificity. This extreme species-dependent activity, stemming from its distinct lipoamine structure (LogP 16.2), makes it an essential tool for dissecting innate immune response pathways.

Molecular Formula C40H76N2
Molecular Weight 585.0 g/mol
CAS No. 69938-75-6
Cat. No. B1662760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-28888
CAS69938-75-6
SynonymsCP 28,888-27
CP 28888-27
CP-28,888-27
N,N-dihexadecyl-m-xylylenediamine
Molecular FormulaC40H76N2
Molecular Weight585.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCNCC1=CC(=CC=C1)CNCCCCCCCCCCCCCCCC
InChIInChI=1S/C40H76N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34-41-37-39-32-31-33-40(36-39)38-42-35-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-33,36,41-42H,3-30,34-35,37-38H2,1-2H3
InChIKeyIWXDODISEXCKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-28888 (CAS 69938-75-6): A Species-Specific Interferon-Inducing Lipoamine for Immunomodulation Research


CP-28888 (CP-28,888-27) is a synthetic lipoamine and low-molecular-weight interferon inducer, chemically defined as N,N-dihexadecyl-m-xylylenediamine . It belongs to a class of lipid amines that trigger innate immune responses, but exhibits pronounced species-dependent activity: it demonstrates potent interferon induction in murine models, yet shows markedly reduced efficacy in human studies and lacks activity against rhinovirus . This species-selectivity defines its niche as a tool compound for comparative immunopharmacology rather than a therapeutic candidate.

Why CP-28888 Cannot Be Interchanged with CP-20,961 or Other Interferon Inducers


Generic substitution among interferon inducers is scientifically invalid due to fundamental differences in species-specific potency, molecular mechanism, and clinical translation. CP-28888 differs from its close structural analog CP-20,961 in both magnitude and profile of interferon induction . While both are lipoamines, CP-28888 generates 10-fold higher plasma interferon levels than CP-20,961 in mice at equivalent dosing . Moreover, CP-28888's efficacy collapses entirely in human rhinovirus challenge models—a phenomenon not uniformly observed across all in-class compounds [1]. Substituting CP-28888 with another interferon inducer such as poly I:C or imiquimod would introduce confounding variables including divergent TLR/RIG-I pathway engagement, distinct pharmacokinetic profiles, and unverified species-selectivity patterns. The evidence below quantifies precisely why CP-28888 must be selected—or avoided—based on specific experimental requirements.

Quantitative Evidence Differentiating CP-28888 from CP-20,961 and Other Interferon Inducers


10-Fold Superior Interferon Induction vs. CP-20,961 in Murine Plasma

CP-28888 demonstrates a 10-fold higher plasma interferon concentration compared to the structurally related lipoamine CP-20,961 when administered to mice at an equivalent intraperitoneal dose of 25 mg/kg . This head-to-head comparison establishes CP-28888 as a substantially more potent interferon inducer within the lipoamine class in rodent models.

Interferon induction Lipoamine pharmacology Species-specific immunomodulation

Clinical Inefficacy in Human Rhinovirus Challenge: No Protection vs. Placebo

In two randomized, double-blind, placebo-controlled trials involving 62 normal volunteers challenged with rhinovirus type 13 or 21, CP-28888 nasal spray failed to produce any statistically significant difference versus placebo in key clinical outcomes: virus shedding (p>0.05), fourfold or greater serum antibody response (p>0.05), and development of febrile/afebrile upper respiratory illness (p>0.05) [1]. Interferon was detected in nasal washes from 5 of 15 CP-28888-treated volunteers compared to 2 of 15 placebo recipients, a modest increase insufficient to confer clinical protection [1].

Antiviral research Rhinovirus infection Clinical translation

Species-Dependent Potency: Potent in Mice, Largely Inactive in Humans

CP-28888 exhibits a striking species-divergent activity profile. While it is a potent interferon inducer in mice (generating 10× higher plasma interferon than CP-20,961 at 25 mg/kg i.p. ), it demonstrates minimal activity in human subjects [1]. In human clinical studies, CP-28888 failed to protect against rhinovirus challenge and showed only marginal interferon induction in nasal washes (5/15 vs. 2/15 placebo) [1]. This species-selectivity is a defining characteristic that distinguishes CP-28888 from other interferon inducers with broader cross-species activity.

Species-specific pharmacology Preclinical to clinical translation Immunomodulator profiling

Extreme Lipophilicity (LogP 16.2) Dictates Formulation and Biodistribution

CP-28888 possesses a calculated LogP value of 16.2, indicating extreme lipophilicity that profoundly influences its handling, formulation requirements, and biodistribution . This physicochemical property distinguishes it from less lipophilic interferon inducers such as poly I:C (LogP ~ -3 to -5) and imiquimod (LogP ~2.7). The high LogP necessitates dissolution in organic solvents (e.g., DMSO) prior to aqueous dilution and predicts extensive tissue partitioning and membrane retention.

Lipophilicity Drug formulation Pharmacokinetics

Absence of Antirhinovirus Activity Defines Virological Specificity

CP-28888 is consistently reported to be devoid of antirhinovirus effects across multiple data sources [1]. This is corroborated by the human rhinovirus challenge trial where CP-28888 failed to reduce virus shedding or illness compared to placebo [1]. This contrasts with interferon inducers that demonstrate broader antiviral spectra, including activity against rhinoviruses.

Rhinovirus Antiviral spectrum Virology tool compound

Optimal Research Applications for CP-28888 Based on Differential Evidence


Comparative Murine Interferon Induction Studies

CP-28888 is the preferred positive control or test compound for murine interferon induction experiments requiring maximal signal strength. Its 10-fold higher plasma interferon levels relative to CP-20,961 at 25 mg/kg i.p. make it ideal for dose-response studies, mechanistic investigations of interferon induction pathways in rodents, and as a benchmark for screening novel interferon inducers. The robust murine response enables clear differentiation of treatment effects even at lower doses or shorter time points. Researchers should formulate CP-28888 in DMSO/PEG300/saline due to its extreme lipophilicity (LogP 16.2) and store as powder at -20°C for up to 3 years [1].

Negative Control for Human Rhinovirus Antiviral Screening

Given its documented failure to protect against rhinovirus challenge in human clinical trials (no significant difference from placebo in virus shedding, seroconversion, or illness; p>0.05) , CP-28888 serves as an ideal negative control in antiviral screening assays targeting rhinovirus. Its use helps validate assay specificity and demonstrates that interferon induction alone—when species-mismatched—does not confer antiviral protection. This application is particularly valuable for drug discovery programs seeking to identify compounds with genuine direct antiviral activity rather than indirect immunomodulatory effects.

Species-Specific Innate Immunity Research

The stark contrast between CP-28888's potency in mice (10× CP-20,961) and its clinical ineffectiveness in humans positions this compound as a powerful tool for dissecting species-specific differences in innate immune signaling. Researchers investigating the molecular basis of human versus murine interferon response pathways, including receptor differences, signaling cascade divergence, or downstream effector mechanisms, can use CP-28888 to probe these species barriers. Comparative studies with other interferon inducers that maintain cross-species activity will help identify the precise nodes of species-specific regulation.

Formulation Development for Highly Lipophilic Amines

With a calculated LogP of 16.2 , CP-28888 represents an extreme case of lipophilicity that challenges conventional formulation approaches. It is therefore an excellent model compound for developing and validating novel drug delivery systems for highly lipophilic amines, including lipid nanoparticles, liposomal encapsulation, or cyclodextrin complexation. The compound's well-characterized biological activity in mice provides a functional readout for assessing formulation performance, while its known human inactivity eliminates confounding therapeutic expectations during preclinical formulation optimization.

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